molecular formula C4H4Li2O6 B147969 Lithium tartrate CAS No. 868-17-7

Lithium tartrate

Cat. No.: B147969
CAS No.: 868-17-7
M. Wt: 162 g/mol
InChI Key: JCCYXJAEFHYHPP-OLXYHTOASA-L
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Description

Lithium tartrate is a chemical compound with the molecular formula C₄H₄Li₂O₆. It is a salt formed from lithium and tartaric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Lithium tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bipolar disorder due to its lithium content.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain manufacturing processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tartrate can be synthesized through the reaction of lithium hydroxide with tartaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide is gradually added to a solution of tartaric acid until the pH reaches a neutral level. The resulting solution is then evaporated to obtain dithis compound crystals.

Industrial Production Methods

In industrial settings, dithis compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the purity and yield of the final product. The compound is then purified through recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium tartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different lithium salts and organic compounds.

    Reduction: Under certain conditions, it can be reduced to form this compound and other derivatives.

    Substitution: It can participate in substitution reactions where lithium ions are replaced by other metal ions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various metal salts such as sodium chloride, potassium bromide.

Major Products Formed

    Oxidation: Lithium carbonate, lithium oxalate.

    Reduction: this compound, lithium succinate.

    Substitution: Metal tartrates (e.g., sodium tartrate, potassium tartrate).

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt with similar therapeutic applications.

    Sodium tartrate: A sodium salt of tartaric acid with different chemical properties.

Uniqueness

Lithium tartrate is unique due to its specific combination of lithium and tartaric acid, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

dilithium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCYXJAEFHYHPP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Li2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953073
Record name Dilithium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30903-88-9, 868-17-7
Record name Dilithium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tartaric acid (15.0 g, 0.1 mole) is dissolved in 40 ml. water and treated with lithium hydroxide (8.4 g, 0.2 mole). The resulting solution is evaporated to a small volume under reduced pressure and the residue is treated with p-dioxane. The resulting precipitate is filtered and dried under vacuum to give the di-lithium tartarate (17.7 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of hydrogen bonding in dilithium tartrate frameworks?

A1: Hydrogen bonding plays a crucial role in the formation and stability of dithis compound frameworks. The research highlights the diverse hydrogen-bonding patterns observed in eight anhydrous dilithium tartrates, emphasizing the influence of different tartrate isomers (meso, chiral, and racemic) on these patterns []. These patterns vary in dimensionality and strength, directly impacting the framework's overall structure and properties. The study utilizes FTIR spectroscopy to demonstrate a correlation between O–H stretching frequency shifts and the relative strengths of hydrogen bonds [].

Q2: How does the choice of tartrate isomer affect the structure of dithis compound?

A2: The study reveals that using meso, chiral, or racemic isomers of tartaric acid as starting materials leads to distinct dithis compound polymorphs with varying crystal structures and space groups []. For instance, reactions with meso-tartaric acid yielded two new polymorphs in space groups P21/c and Cc, while racemic and chiral tartaric acid resulted in frameworks with P21/c and C2 space groups, respectively []. This highlights the significant influence of isomer selection on the final framework architecture.

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